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Executive Summary
1-Kestose is a trisaccharide and the smallest member of the inulin-type fructooligosaccharides

(FOS). Comprising two fructose units and one glucose unit, it is naturally found in various

plants and is notable for its significant prebiotic properties.[1][2] Unlike digestible

carbohydrates, 1-kestose resists hydrolysis in the upper gastrointestinal tract and is selectively

fermented by beneficial microflora in the colon. This technical guide provides a comprehensive

overview of the discovery, synthesis, and initial physicochemical and biological characterization

of 1-kestose, presenting key data, experimental protocols, and metabolic pathways relevant to

research and development.

Discovery and Natural Occurrence
1-Kestose is a naturally occurring sugar found in a variety of vegetables and plants, including

onions, garlic, and sugarcane.[1][3][4] It is a secondary metabolite formed through the

enzymatic action of fructosyltransferases on sucrose.[2][5] As a fructooligosaccharide, it

consists of a sucrose molecule with an additional fructose residue attached via a β-(2→1)

glycosidic bond.[1][6] Its discovery was linked to the broader investigation of oligosaccharides

in plant storage tissues.
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1-Kestose is a white, crystalline powder soluble in organic solvents such as methanol, ethanol,

and DMSO.[3][4] Its fundamental properties are summarized below.

Property Value Source

Molecular Formula C₁₈H₃₂O₁₆ [3][7]

Molar Mass 504.44 g/mol [3][7]

IUPAC Name

(2R,3R,4S,5S,6R)-2-

[(2S,3S,4S,5R)-2-

[[(2R,3S,4S,5R)-3,4-dihydroxy-

2,5-bis(hydroxymethyl)oxolan-

2-yl]oxymethyl]-3,4-dihydroxy-

5-(hydroxymethyl)oxolan-2-

yl]oxy-6-

(hydroxymethyl)oxane-3,4,5-

triol

[7]

CAS Number 470-69-9 [7]

Melting Point 198-200 °C [3]

Boiling Point 902.9±65.0 °C (Predicted) [3]

Density 1.82±0.1 g/cm³ (Predicted) [3]

Specific Rotation [α]D20 +28 to +32° (c=5, H₂O) [3]

Appearance White crystalline powder [3][4]

Synthesis and Production
The industrial production of 1-kestose is primarily achieved through enzymatic synthesis,

utilizing the transfructosylation activity of β-fructofuranosidases or fructosyltransferases

(FTases).[1]

Enzymatic Synthesis Pathway
The key enzyme responsible for the de novo synthesis of 1-kestose in plants and microbes is

Sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99).[8][9][10] This enzyme catalyzes
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the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose

molecule, yielding 1-kestose and glucose.[10][11] Fungi, particularly strains of Aspergillus

niger, are widely used for industrial production due to their efficient extracellular FTase

secretion.[1][12][13]

Sucrose (Donor)
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1-fructosyltransferase (1-SST)
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Reaction ProductsTransfructosylation

1-Kestose

Glucose

Click to download full resolution via product page

Caption: Enzymatic conversion of sucrose to 1-kestose by 1-SST.

Experimental Protocols
Protocol for Enzymatic Production of 1-Kestose
This protocol is based on the use of fructosyltransferase from Aspergillus niger.

Enzyme Preparation: A commercially available or purified fructosyltransferase (EC 2.4.1.9)

from Aspergillus niger is used.[12][13] The enzyme activity is predetermined, with one unit
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(U) often defined as the amount of enzyme that produces 1 µmol of 1-kestose per minute

under specific conditions.[14]

Substrate Preparation: A high-concentration sucrose solution (e.g., 50-60% w/v) is prepared

in a suitable buffer, such as 50 mM sodium acetate or citrate-phosphate buffer, with a pH

optimum typically between 5.5 and 6.0.[13][15]

Reaction Conditions: The enzyme is added to the sucrose solution at a defined concentration

(e.g., 5-10 U/mL).[15][16] The reaction mixture is incubated at an optimal temperature,

generally between 50-60 °C, with gentle agitation for a predetermined time (e.g., 5-8 hours).

[13][15][17]

Reaction Termination: The reaction is terminated by heat inactivation of the enzyme, typically

by boiling the mixture for 10-15 minutes.[13]

Product Analysis: The resulting mixture of fructooligosaccharides, glucose, and residual

sucrose is then analyzed using High-Performance Liquid Chromatography (HPLC).[13][16]

Protocol for Quantification by HPLC with Refractive
Index Detection (HPLC-RI)
This method is validated for the quantification of 1-kestose, glucose, and sucrose.[18][19]

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is required.

Column: A carbohydrate analysis column, such as an aminopropyl-bonded silica (e.g.,

Shodex Asahipak NH2P-50 4E) or a ligand-exchange column, is used.[20]

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g.,

75:25 v/v), is used at a constant flow rate (e.g., 1.0 mL/min).

Sample Preparation: Reaction products are diluted with the mobile phase, filtered through a

0.45 µm syringe filter, and an aliquot (e.g., 20 µL) is injected into the HPLC system.[14]

Standard Curve: Standard solutions of 1-kestose, glucose, and sucrose at known

concentrations are prepared and injected to generate calibration curves for quantification.
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Data Analysis: The concentration of each carbohydrate in the sample is determined by

comparing its peak area to the corresponding standard curve. The method should be

validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification

(LOQ).[18][19]

Analyte
Limit of Detection
(LOD)

Limit of
Quantification
(LOQ)

Source

1-Kestose 0.7 mg/mL 1.4 mg/mL [18][19]

Glucose 0.2 mg/mL 0.6 mg/mL [18][19]

Sucrose 0.8 mg/mL 1.8 mg/mL [18][19]

Protocol for Structural Characterization by NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural

identification of 1-kestose.[21][22]

Sample Preparation: A purified sample of 1-kestose (5-10 mg) is dissolved in deuterium

oxide (D₂O).

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. The chemical

shifts and coupling constants of the proton signals are analyzed to determine the anomeric

configurations and overall proton environment.

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. The chemical

shifts of the carbon signals, particularly the anomeric carbons, are characteristic and used

for identification.[22][23]

2D NMR Spectroscopy: Two-dimensional experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between

protons and carbons, confirming the glycosidic linkages and the complete trisaccharide

structure.
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Initial Biological Characterization: Prebiotic Activity
The primary biological characteristic of 1-kestose is its potent prebiotic activity. It selectively

stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and

Faecalibacterium prausnitzii.[24][25][26]

Mechanism of Prebiotic Action
1-Kestose is not digested in the human small intestine and travels intact to the colon.[27] In

the colon, it is preferentially fermented by specific bacteria. This fermentation leads to the

production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1]

These SCFAs have numerous health benefits, including serving as an energy source for

colonocytes (butyrate), modulating immune responses, and improving glucose metabolism.[1]

[28] Studies have shown that 1-kestose supplementation can increase the abundance of fecal

Bifidobacterium and may help ameliorate insulin resistance.[28]
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Caption: Metabolic pathway of 1-kestose fermentation in the colon.

Conclusion
1-Kestose is a well-characterized fructooligosaccharide with significant potential in the food,

pharmaceutical, and wellness industries. Its discovery and subsequent characterization have

revealed a molecule with defined physicochemical properties, an accessible enzymatic

synthesis route, and potent, selective prebiotic activity. The detailed protocols and pathways

provided in this guide offer a foundational resource for researchers and professionals engaged
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in the study and application of prebiotics for modulating gut health and developing novel

therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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